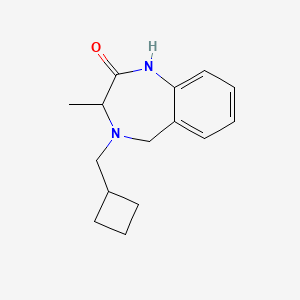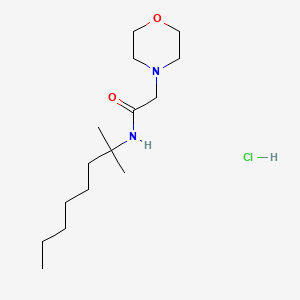
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C15H31ClN2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylheptyl side chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved.
Comparación Con Compuestos Similares
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds such as:
- 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
These compounds share structural similarities but differ in the length and branching of their side chains
Propiedades
Número CAS |
109645-87-6 |
|---|---|
Fórmula molecular |
C15H31ClN2O2 |
Peso molecular |
306.87 g/mol |
Nombre IUPAC |
N-(2-methyloctan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H30N2O2.ClH/c1-4-5-6-7-8-15(2,3)16-14(18)13-17-9-11-19-12-10-17;/h4-13H2,1-3H3,(H,16,18);1H |
Clave InChI |
GCWJZQIACAGETN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



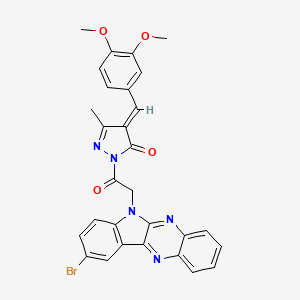

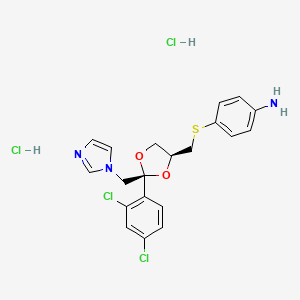
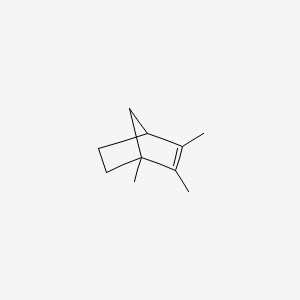

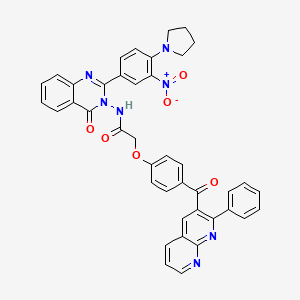
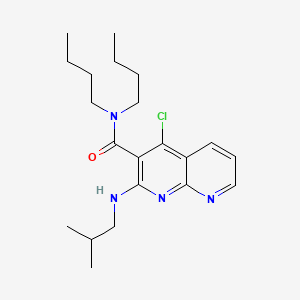
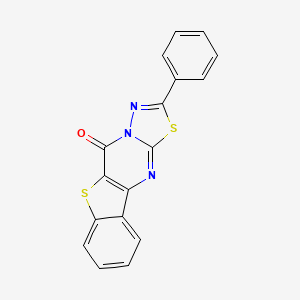

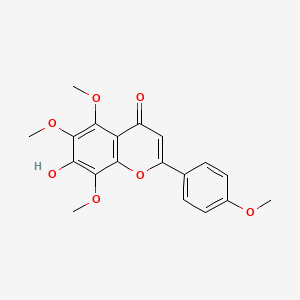
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

